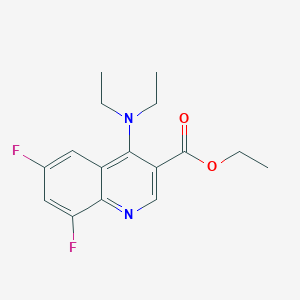![molecular formula C11H14BrNO3 B12121444 Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester CAS No. 1344687-92-8](/img/structure/B12121444.png)
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzene ring, a bromo substituent, and an amino group attached to an alpha carbon, which is further connected to a hydroxyethyl group and a methyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester typically involves multiple steps, starting with the bromination of benzeneacetic acid to introduce the bromo substituent. This is followed by the introduction of the amino group through a substitution reaction with an appropriate amine, such as 2-hydroxyethylamine. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as hydroxide or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Benzeneacetic acid, 4-bromo-alpha-[(2-carboxyethyl)amino]-, methyl ester.
Reduction: Benzeneacetic acid, alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Substitution: Benzeneacetic acid, 4-hydroxy-alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo substituent and the amino group allows it to form covalent bonds or hydrogen bonds with these targets, leading to changes in their activity or function. The hydroxyethyl group can also participate in hydrogen bonding, further influencing the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the bromo and amino substituents, making it less reactive.
Benzeneacetic acid, alpha-bromo-, methyl ester: Contains the bromo substituent but lacks the amino and hydroxyethyl groups.
Benzeneacetic acid, 2-bromo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of the hydroxyethyl group.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and amino substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
1344687-92-8 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
methyl 2-(4-bromophenyl)-2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)10(13-6-7-14)8-2-4-9(12)5-3-8/h2-5,10,13-14H,6-7H2,1H3 |
Clé InChI |
VYBNBEOTBCKAQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=C(C=C1)Br)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


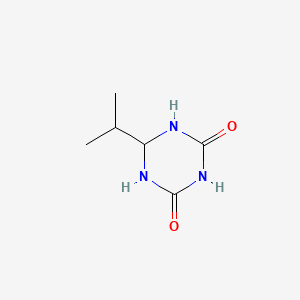
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
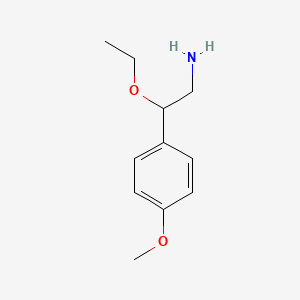
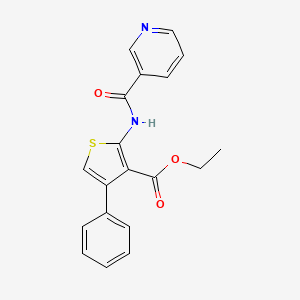
![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)

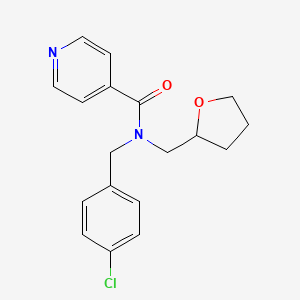
![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)



